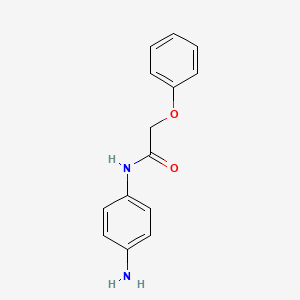

N-(4-aminophenyl)-2-phenoxyacetamide

Description

BenchChem offers high-quality N-(4-aminophenyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTOTYLPLPCSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N 4 Aminophenyl 2 Phenoxyacetamide and Its Analogues

General Synthetic Routes for Phenoxyacetamide Core Structures

The phenoxyacetamide scaffold is a common motif in medicinal and materials chemistry. Its synthesis is typically achieved through a convergent approach involving the formation of an amide bond and an ether linkage. The sequence of these bond-forming reactions can be varied to accommodate different starting materials and functional groups.

Acylation Reactions for Acetamide (B32628) Moiety Formation

The formation of the acetamide moiety is a critical step in building the core structure. This is an acylation reaction where an amine is treated with a suitable acylating agent. A variety of methods have been developed to achieve this transformation efficiently. unimi.itresearchgate.net

Common approaches include the reaction of an amine with an acyl chloride or an acid anhydride. For instance, an amine can react with phenoxyacetyl chloride to directly form the phenoxyacetamide structure. Alternatively, a chloroacetamide derivative can be synthesized by reacting an amine with chloroacetyl chloride, which is then used in a subsequent etherification step. nih.gov

Catalysis plays a significant role in modern amidation. numberanalytics.com Acetic acid has been used as a simple and effective catalyst for the N-acylation of amines using esters as the acyl source, offering high yields with low catalyst loading. researchgate.netrsc.org Other catalytic systems, including those based on transition metals or organocatalysts, can facilitate amide bond formation under milder conditions. numberanalytics.comresearchgate.netyoutube.com Biocatalytic methods using enzymes like lipases also present a green and highly selective alternative for amide synthesis. numberanalytics.comnih.gov

| Acylating Agent/Method | Catalyst/Reagent | Conditions | Key Features |

|---|---|---|---|

| Acyl Chlorides (e.g., phenoxyacetyl chloride) | Base (e.g., pyridine (B92270), triethylamine) | Cooling, inert solvent | High reactivity, often high yield, generates HCl byproduct. |

| Acid Anhydrides (e.g., acetic anhydride) | Acid or Base catalyst | Varies, can be mild | Commonly used for acetylation; byproduct is a carboxylic acid. |

| Carboxylic Acids + Amines | Coupling Agents (e.g., DCC, EDCI, HATU) | Room temperature, inert solvent | Mild conditions, suitable for sensitive substrates, but stoichiometric waste from coupling agent. |

| Esters (e.g., ethyl acetate) | Acetic Acid (10 mol%) | 80–120 °C | Simple and inexpensive method with high yields. rsc.org |

| Thioacid Salts | CO₂ (promoter) | 35–100 °C | Transition-metal-free activation of stable thioacid salts. chemistryviews.org |

Etherification Strategies for Phenoxy Group Introduction

The introduction of the phenoxy group is typically accomplished through a nucleophilic substitution reaction to form an ether. The most classical and widely used method is the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a phenol (B47542) using a base (like sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide ion. This highly nucleophilic phenoxide then displaces a halide from an alkyl halide (such as an N-aryl-2-chloroacetamide) in an SN2 reaction to form the desired ether linkage. wikipedia.orglibretexts.org

The reaction is generally efficient when using primary alkyl halides. masterorganicchemistry.com The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF or acetonitrile (B52724) often being preferred. byjus.com In the context of phenoxyacetamide synthesis, one common pathway involves reacting a substituted phenol with chloroacetic acid in the presence of a base to first form phenoxyacetic acid, which is then coupled with an amine. nih.gov Another route involves reacting a phenoxide with a pre-formed chloroacetamide derivative.

| Etherification Method | Reagents | Conditions | Applicability |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Base (e.g., NaOH, K₂CO₃), Alkyl Halide | 50-100 °C, Solvent (e.g., DMF, Acetonitrile) | Broad scope, very common for preparing symmetrical and asymmetrical ethers. byjus.comwikipedia.org |

| Ullmann Condensation | Aryl Halide, Alcohol, Copper Catalyst, Base | High temperatures | Useful for synthesizing diaryl ethers. |

| Buchwald-Hartwig Amination (C-O coupling variant) | Aryl Halide/Triflate, Alcohol, Palladium or Copper Catalyst, Ligand, Base | Milder conditions than Ullmann | High functional group tolerance. |

| Intramolecular Williamson Synthesis | Halohydrin, Base | Varies | Used for the synthesis of cyclic ethers, such as epoxides. libretexts.org |

Targeted Synthesis of N-(4-aminophenyl)-2-phenoxyacetamide

The specific synthesis of N-(4-aminophenyl)-2-phenoxyacetamide typically follows a logical sequence where the amine functionality is masked as a nitro group during the key bond-forming steps. This strategy prevents unwanted side reactions and allows for the selective formation of the desired product. The most common route involves the acylation of 4-nitroaniline (B120555), followed by etherification (or vice versa), and concludes with the reduction of the nitro group.

Precursor Synthesis via Nitro Group Reduction to Amino Group

The final and crucial step in the synthesis is the reduction of the nitro group of the precursor, N-(4-nitrophenyl)-2-phenoxyacetamide, to the primary amino group. The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as an amide, is a well-documented challenge that requires careful selection of reagents. researchgate.net

Catalytic hydrogenation is a widely used method, employing catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas. umich.edu This method is often clean and high-yielding. Another common approach is the use of metals in acidic media, such as iron, zinc, or tin(II) chloride in the presence of hydrochloric acid. researchgate.net

| Reducing System | Catalyst/Co-reagent | Solvent | Key Features & Selectivity |

|---|---|---|---|

| H₂ (gas) | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol (B129727), Ethyl Acetate | Clean reaction, high yields, but requires specialized pressure equipment. Can sometimes reduce other groups. |

| Hydrazine Hydrate (N₂H₄·H₂O) | FeCl₃·6H₂O, Raney Ni, Zn | Water, Ethanol | Avoids high-pressure H₂, good for selective reduction in the presence of amides. researchgate.netresearchgate.net |

| Metal/Acid | Fe/HCl, Zn/HCl, SnCl₂/HCl | Acidic aqueous solution | Classical, inexpensive method. Stoichiometric metal waste is a drawback. researchgate.net |

| Sodium Borohydride (NaBH₄) | NiCl₂, Cu(II) complexes, Pd NPs | Ethanol, Water | NaBH₄ alone is not strong enough; requires a catalyst. Can offer good selectivity. nih.govnih.govresearchgate.net |

| Trichlorosilane (B8805176) (HSiCl₃) | Tertiary Amine (e.g., Triethylamine) | Acetonitrile, Dichloromethane | Metal-free, highly chemoselective for nitro groups over esters, amides, and ketones. rsc.orggoogle.com |

| Carbonyl Iron Powder (CIP) | TPGS-750-M (surfactant) | Water | Environmentally friendly, mild, and safe method. organic-chemistry.org |

Condensation Reactions with Aminophenyl Intermediates

The construction of the N-(4-nitrophenyl)-2-phenoxyacetamide precursor is achieved through condensation reactions. A common and direct route begins with the nitration of N-phenylacetamide to produce N-(4-nitrophenyl)acetamide. jcbsc.orgresearchgate.net However, for the target molecule, a more convergent synthesis is typical.

This involves the acylation of 4-nitroaniline with an appropriate 2-phenoxyacetyl derivative. One pathway is the reaction of 4-nitroaniline with phenoxyacetyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct. Alternatively, phenoxyacetic acid itself can be coupled with 4-nitroaniline using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt). google.com

Another viable sequence involves first reacting 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)-2-chloroacetamide. This intermediate is then subjected to a Williamson ether synthesis by reacting it with sodium phenoxide to yield the N-(4-nitrophenyl)-2-phenoxyacetamide precursor. This two-step approach allows for modularity, as different phenols can be introduced in the second step to create a variety of analogues.

Advanced Synthetic Approaches and Chemo-selectivity

While the classical routes are robust, advanced synthetic methodologies aim to improve efficiency, atom economy, and environmental friendliness. One-pot protocols that combine multiple steps without isolating intermediates are highly desirable. For example, a one-pot procedure has been developed to convert nitroarenes directly into N-aryl amides by performing a metal-free trichlorosilane reduction to generate an N-silylated amine intermediate in situ, which is then immediately acylated by adding an anhydride. rsc.org

Catalysis is at the forefront of advanced synthesis. Rhodium-catalyzed C-H functionalization of phenoxyacetamide derivatives has been used to introduce new substituents at the ortho position of the phenoxy ring, demonstrating the ability to modify the core structure after its formation. researchgate.netresearchgate.netrsc.org

Chemo-selectivity is a paramount concern, particularly during the nitro group reduction. The challenge lies in reducing the nitro group without affecting the amide linkage or other sensitive functional groups that may be present in analogues. researchgate.net Many modern reducing systems are designed with this in mind. Iron-based catalysts with silanes and metal-free systems using diboron (B99234) compounds have shown excellent selectivity for the nitro group over ketones, esters, nitriles, and halides. researchgate.netorganic-chemistry.org This high degree of chemo-selectivity is crucial for the synthesis of complex, highly functionalized analogues of N-(4-aminophenyl)-2-phenoxyacetamide.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced product purity. nih.govmdpi.com This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and accelerated reaction rates. nih.gov

In the context of phenoxyacetamide synthesis, microwave irradiation has been successfully employed for key steps like O-alkylation. For instance, the synthesis of 4-methylphenoxyacetoanilides has been achieved by reacting p-cresol (B1678582) with various 2-chloroacetanilides under microwave irradiation, demonstrating a practical application of this technology in forming the phenoxy ether linkage. researchgate.net While a specific microwave-assisted protocol for the entire synthesis of N-(4-aminophenyl)-2-phenoxyacetamide is not extensively detailed in the reviewed literature, the principles are broadly applicable. A plausible microwave-assisted approach would involve:

Microwave-assisted etherification: Reacting a phenol with an α-haloacetyl derivative.

Microwave-assisted amidation: Coupling the resulting phenoxyacetic acid with an appropriate aniline (B41778) derivative.

The use of microwave energy in these steps can significantly shorten the multi-hour reflux times often required by conventional methods to just a few minutes, while often providing higher yields. nih.govmdpi.com For example, syntheses of various heterocyclic compounds, which share reaction principles with phenoxyacetamides, have seen reaction times decrease from hours to minutes with improved yields under microwave irradiation. nih.gov

Derivatization Strategies for N-(4-aminophenyl)-2-phenoxyacetamide Analogues

Derivatization of the core N-(4-aminophenyl)-2-phenoxyacetamide scaffold is a key strategy for modulating its physicochemical and biological properties. This is typically achieved by introducing various substituents on the aromatic rings or by incorporating heterocyclic systems.

Substituent Variation on Phenyl and Phenoxy Moieties

A general synthetic route to achieve this involves starting with appropriately substituted precursors. For example, to vary substituents on the N-phenyl ring, a substituted p-nitroaniline can be used as the starting material. This nitro-intermediate is then carried through the synthesis (acylation with phenoxyacetyl chloride followed by reduction of the nitro group) to yield the final substituted product. researchgate.net Similarly, variations on the phenoxy moiety are achieved by starting with a substituted phenol, which is first converted to the corresponding substituted phenoxyacetic acid before being coupled with the aminophenyl portion.

The table below illustrates examples of substituents that can be incorporated, based on synthetic strategies for analogous N-aryl amides. researchgate.net

| Position of Substitution | Example Substituent | Precursor Molecule Example |

| N-Phenyl Ring | Chloro | 4-nitro-2-chloroaniline |

| N-Phenyl Ring | Methyl | 4-nitro-3-methylaniline |

| N-Phenyl Ring | Methoxy | 4-nitro-2-methoxyaniline |

| Phenoxy Ring | Fluoro | 4-fluorophenol |

| Phenoxy Ring | Bromo | 2-bromophenol |

| Phenoxy Ring | Methyl | p-cresol researchgate.net |

Heterocyclic Ring Incorporations within the Scaffold (e.g., Benzothiazole (B30560), Thiazole)

Incorporating heterocyclic rings into the N-(4-aminophenyl)-2-phenoxyacetamide scaffold is a widely explored strategy to generate analogues with novel properties. Thiazole (B1198619) and benzothiazole rings are of particular interest due to their prevalence in pharmacologically active compounds. nih.govnih.gov

The synthesis of these derivatives often involves building the heterocyclic moiety onto the core structure. For instance, to create thiazole-containing analogues, 4-amino-N-phenylacetamide can be converted into an isothiocyanate intermediate. This intermediate then reacts to form a thiourea, which is subsequently cyclized with an α-halocarbonyl compound to yield the desired N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivative. mdpi.com

Another approach involves synthesizing a key intermediate such as 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide, which can then be condensed with other reagents to create more complex structures. researchgate.net This method directly links the phenoxyacetamide backbone to a pre-formed benzothiazole ring.

The following table presents specific examples of synthesized analogues where thiazole rings have been incorporated, along with their reported yields and melting points. mdpi.com

| Compound Name | R Group on Thiazole Phenyl Ring | Yield (%) | Melting Point (°C) |

| N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-Fluoro | 57% | 201.0–202.0 |

| N-(4-((4-(4-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | 4-Bromo | 75% | 209.6–210.4 |

| N-(4-((4-Phenylthiazol-2-yl)amino)phenyl)acetamide | Hydrogen | 71% | 174.7–175.2 |

Molecular and Electronic Structure Elucidation of N 4 Aminophenyl 2 Phenoxyacetamide

Advanced Spectroscopic Characterization for Structural Insights

Spectroscopic methods are instrumental in defining the connectivity and electronic environment of atoms within a molecule. For N-(4-aminophenyl)-2-phenoxyacetamide, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively offer a complete picture of its molecular structure.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although the specific NMR data for N-(4-aminophenyl)-2-phenoxyacetamide is not published, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from analogous compounds. For instance, the characterization of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide provides valuable comparative data. ucl.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-aminophenyl)-2-phenoxyacetamide is expected to exhibit distinct signals corresponding to the aromatic protons of the aminophenyl and phenoxy rings, the methylene (B1212753) protons of the acetamide (B32628) linker, and the amine and amide protons. The protons on the aminophenyl ring would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The phenoxy group protons would also present as a multiplet in the aromatic region. The methylene protons adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet. The amine (NH₂) and amide (NH) protons would be observed as singlets, with their chemical shifts potentially influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acetamide group is expected to have the most downfield chemical shift. The aromatic carbons would appear in the typical range for substituted benzene rings, with variations depending on the electronic effects of their substituents. The methylene carbon of the acetamide linker would be found in the aliphatic region of the spectrum.

Predicted NMR Data for N-(4-aminophenyl)-2-phenoxyacetamide

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (phenoxy) | 7.20-7.40 (m) | 115-130 |

| Aromatic CH (aminophenyl) | 6.60-7.10 (m) | 115-125 |

| Methylene (-OCH₂-) | ~4.60 (s) | ~67 |

| Amide NH | ~9.80 (s) | - |

| Amine NH₂ | ~4.70 (s) | - |

| Carbonyl C=O | - | ~168 |

| Aromatic C (C-O) | - | ~158 |

| Aromatic C (C-N) | - | ~143 |

Note: These are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-(4-aminophenyl)-2-phenoxyacetamide would be characterized by absorption bands corresponding to the N-H, C=O, C-O, and C-N bonds, as well as aromatic C-H and C=C vibrations.

Key vibrational modes for related acetamide compounds have been identified. For example, in synthesized N-(4-aminophenyl) acetamide, the amide C=O stretch is observed in the range of 1652-1598 cm⁻¹, and aromatic C=C stretch vibrations are seen around 1508 cm⁻¹ and 1421 cm⁻¹. pdx.edu The N-H stretching of the amide group appears in the region of 3368-3280 cm⁻¹. pdx.edu

Expected IR Absorption Bands for N-(4-aminophenyl)-2-phenoxyacetamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3400-3300 |

| N-H Stretch (Amide) | 3350-3250 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=O Stretch (Amide I) | 1680-1650 |

| N-H Bend (Amine) | 1650-1580 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ether) | 1260-1200 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For N-(4-aminophenyl)-2-phenoxyacetamide, the molecular ion peak (M⁺) would confirm its molecular formula (C₁₄H₁₄N₂O₂).

The fragmentation pattern would likely involve cleavage of the amide bond and the ether linkage. Common fragments would include the phenoxy radical, the 4-aminophenyl isocyanate radical cation, and the N-(4-aminophenyl)acetamide cation. Analysis of related compounds, such as N-(4-aminophenyl) acetamide, shows a characteristic fragmentation where a key fragment originates from the H₂N-C₆H₄-NH moiety. pdx.edu

Predicted Mass Spectrometry Data for N-(4-aminophenyl)-2-phenoxyacetamide

| m/z | Possible Fragment |

|---|---|

| 242 | [M]⁺ |

| 150 | [H₂NC₆H₄NHCOCH₂]⁺ |

| 108 | [H₂NC₆H₄NCO]⁺ |

| 93 | [OC₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions that govern the crystal packing. While a crystal structure for N-(4-aminophenyl)-2-phenoxyacetamide has not been reported, the crystal structures of analogous compounds, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, offer significant insights into the likely solid-state conformation and packing. ucl.ac.uk

Based on the analysis of similar acetamide derivatives, N-(4-aminophenyl)-2-phenoxyacetamide is likely to crystallize in one of the common crystal systems for organic molecules, such as monoclinic or orthorhombic. For example, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide crystallizes in the orthorhombic space group Pca2₁. ucl.ac.uk The specific crystal system and space group are determined by the symmetry elements present in the unit cell.

Predicted Crystallographic Data for N-(4-aminophenyl)-2-phenoxyacetamide

| Parameter | Predicted Value |

|---|---|

| Crystal System | Orthorhombic or Monoclinic |

The solid-state structure of N-(4-aminophenyl)-2-phenoxyacetamide will be significantly influenced by a network of intermolecular interactions. Hydrogen bonds are expected to be the dominant forces, with the amine (NH₂) and amide (NH) groups acting as hydrogen bond donors and the carbonyl oxygen (C=O) and ether oxygen (-O-) acting as acceptors. These interactions would link the molecules into chains, sheets, or a three-dimensional network.

Table of Compound Names

| Compound Name |

|---|

| N-(4-aminophenyl)-2-phenoxyacetamide |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide |

| N-phenylacetamide |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into how neighboring molecules interact. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), a detailed picture of intermolecular contacts emerges. These distances are often combined into a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. Red spots on a dₙₒᵣₘ mapped surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.

2D Fingerprint Plots

For a molecule like N-(4-aminophenyl)-2-phenoxyacetamide, one would expect significant contributions from several types of interactions. Based on studies of similar acetamide derivatives, the primary interactions would likely be:

H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the phenyl rings and the acetamide linker. They generally appear as a large, diffuse region in the center of the fingerprint plot.

O···H/H···O contacts: These are indicative of hydrogen bonding. For this molecule, hydrogen bonds could form between the amide oxygen (C=O) and the amine hydrogens (-NH₂) or the amide hydrogen (N-H). These interactions appear as distinct, sharp spikes on the fingerprint plot.

C···H/H···C contacts: These represent weaker C-H···π interactions, where a hydrogen atom interacts with the electron cloud of a phenyl ring. These typically manifest as "wing-like" features on the sides of the fingerprint plot.

A hypothetical breakdown of the contributions of these interactions, based on analyses of analogous compounds, is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution | Characteristic Features on 2D Fingerprint Plot |

| H···H | 40 - 55% | Large, scattered region in the middle of the plot. |

| O···H/H···O | 20 - 30% | Sharp, distinct spikes indicating hydrogen bonds. |

| C···H/H···C | 15 - 25% | "Wing-like" patterns on the plot periphery. |

| C···C | 3 - 8% | Indicates π-π stacking interactions between aromatic rings. |

| N···H/H···N | 1 - 5% | Small spikes, often related to N-H···N or C-H···N interactions. |

Conformational Analysis and Stereochemical Considerations

Conformational analysis of N-(4-aminophenyl)-2-phenoxyacetamide involves studying the spatial arrangement of its atoms, which can change due to rotation around single bonds. The molecule's flexibility is primarily determined by the torsion angles within the linker connecting the two aromatic rings.

Key rotatable bonds that define the molecule's conformation include:

The C-O bond of the phenoxy group.

The O-C bond of the acetamide group.

The C-C bond of the acetamide group.

The C-N bond linking the acetamide to the aminophenyl ring.

Computational methods, such as Density Functional Theory (DFT), are often employed to explore the potential energy surface of the molecule by systematically rotating these key bonds. This allows for the identification of low-energy, stable conformers. The analysis would reveal whether the molecule prefers a more extended or a folded conformation in its ground state.

Stereochemical Considerations

N-(4-aminophenyl)-2-phenoxyacetamide is an achiral molecule as it does not possess any stereocenters. Therefore, it does not exist as enantiomers or diastereomers. The primary stereochemical considerations relate to the cis/trans isomerism of the amide bond (-CO-NH-). Amide bonds have a significant double-bond character, which restricts free rotation. The trans conformation, where the carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond, is generally energetically favored over the cis conformation. For most open-chain amides, the population of the cis isomer is negligible at room temperature.

Computational Chemistry and Theoretical Studies on N 4 Aminophenyl 2 Phenoxyacetamide

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (TDFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics like orbital energies. For N-(4-aminophenyl)-2-phenoxyacetamide, DFT provides a foundational understanding of its intrinsic electronic nature. While specific experimental and computational studies on N-(4-aminophenyl)-2-phenoxyacetamide are not widely published, the methodologies described are standard and provide a framework for how its properties would be theoretically assessed. For instance, studies on analogous compounds like N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide have utilized DFT calculations to explore electronic properties, offering a template for the analysis of the target molecule. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov DFT calculations are a primary tool for computing these orbital energies. For N-(4-aminophenyl)-2-phenoxyacetamide, this analysis would reveal its potential for charge transfer within the molecule or with other molecules. The energy gap is a key factor in predicting the reactivity and stability of compounds. nih.gov

Illustrative Data Table for HOMO-LUMO Analysis The following table illustrates the kind of data that would be generated from a DFT analysis. The values are representative and not based on published data for this specific compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating character. |

| ELUMO | -0.50 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting character. |

| Energy Gap (ΔE) | 5.00 | The difference between LUMO and HOMO energies, a key indicator of chemical stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color spectrum to indicate different potential values.

Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen or nitrogen. Blue regions, conversely, indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. nih.gov Green areas denote regions of neutral potential. For N-(4-aminophenyl)-2-phenoxyacetamide, an MEP map would identify the reactive sites, highlighting the nucleophilic nature of the amino group's nitrogen and the carbonyl oxygen, and the electrophilic character of the amide and amine hydrogens.

Beyond the HOMO-LUMO energy gap, a detailed analysis of the frontier molecular orbitals themselves provides deeper insight into molecular reactivity. nih.gov FMO analysis involves examining the spatial distribution and composition of the HOMO and LUMO across the molecular structure. The distribution of the HOMO indicates the regions from which an electron is most likely to be donated in a reaction, while the LUMO distribution shows where an electron is most likely to be accepted.

For N-(4-aminophenyl)-2-phenoxyacetamide, FMO analysis would likely show the HOMO localized primarily on the electron-rich aminophenyl ring, indicating this is the primary site for electrophilic attack. The LUMO might be distributed over the phenoxyacetamide portion of the molecule, particularly the carbonyl group and the adjacent phenyl ring, suggesting these are the likely sites for nucleophilic attack. This analysis is fundamental in rationalizing and predicting the outcomes of chemical reactions. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights that are not accessible through static models. These simulations are particularly powerful for understanding the behavior of biological macromolecules, such as protein-ligand complexes.

When a ligand like N-(4-aminophenyl)-2-phenoxyacetamide binds to a protein, it adopts a specific conformation, and its stability and flexibility within the binding pocket are critical for its biological activity. MD simulations can assess the conformational stability of the ligand by tracking its atomic positions over the course of the simulation. The Root Mean Square Deviation (RMSD) of the ligand's atoms from their initial positions is a common metric used to evaluate stability; a stable ligand will exhibit minimal fluctuations in its RMSD value after an initial equilibration period.

Furthermore, MD simulations can reveal the flexibility of different parts of the ligand by calculating the Root Mean Square Fluctuation (RMSF) for each atom. This analysis identifies which regions of the molecule are rigid and which are more mobile, providing insights into how the ligand adapts to the protein's binding site.

Trajectory analysis also provides crucial information about the specific intermolecular interactions that stabilize the binding. By monitoring the distances between atoms over time, it is possible to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the protein's amino acid residues. This mechanistic insight is invaluable in pre-clinical drug design for understanding binding affinity and for guiding the optimization of lead compounds. Studies on similar phenoxyacetamide derivatives have successfully used MD simulations to explore their binding modes and stability within protein targets.

Illustrative Data Table for MD Simulation Analysis This table represents typical metrics evaluated from an MD simulation trajectory to assess the stability of a protein-ligand complex. The values are for illustrative purposes.

| Metric | Average Value | Description |

| Protein RMSD | 1.5 Å | Root Mean Square Deviation of the protein backbone, indicating structural stability. |

| Ligand RMSD | 0.8 Å | Root Mean Square Deviation of the ligand heavy atoms, indicating conformational stability in the binding pocket. |

| Hydrogen Bonds | 3 | Average number of hydrogen bonds maintained between the protein and ligand, showing interaction stability. |

| Binding Free Energy (MM/GBSA) | -45 kcal/mol | Estimated free energy of binding, indicating the strength of the protein-ligand interaction. |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its macromolecular target, typically a protein. For N-(4-aminophenyl)-2-phenoxyacetamide and its derivatives, molecular docking has been a key tool to elucidate potential biological targets and understand the structural basis of their activity.

The prediction of binding affinity is a primary goal of molecular docking. This is quantified using scoring functions, which are mathematical models that estimate the binding free energy of the protein-ligand complex. A more negative score typically indicates a stronger and more favorable binding interaction.

In studies involving phenoxyacetamide derivatives, various scoring functions have been employed to rank potential inhibitors. For instance, in a virtual screening campaign to identify inhibitors for the histone methyltransferase DOT1L, a hierarchical docking protocol using Glide was implemented. The scoring involved high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) modes. A particularly potent phenoxyacetamide-derived hit, identified as L03, exhibited a low Glide score of -12.281 and a favorable binding free energy of -303.9 +/- 16.5 kJ/mol, indicating a high binding affinity. nih.gov

Different studies on related scaffolds have shown a range of binding affinities depending on the target protein. For example, docking of novel N-Mannich bases against various kinase receptors yielded binding affinities as low as -14.5 kcal/mol. mdpi.com Similarly, a series of fluorinated thiazolidin-4-one derivatives showed affinity values between -7.7 to -9.2 kcal/mol against Tyrosine Kinase 1T46. rjptonline.org These values, while not specific to N-(4-aminophenyl)-2-phenoxyacetamide, are representative of the binding energies that can be achieved by this class of compounds.

Below is an interactive table summarizing representative binding affinity data for phenoxyacetamide derivatives against various targets from different research studies.

| Compound/Derivative Class | Target Protein | Scoring Function/Method | Predicted Binding Affinity |

| Phenoxyacetamide Hit (L03) | DOT1L | Glide Score / MM-GBSA | -12.281 / -303.9 kJ/mol nih.gov |

| Furan-1,3,4-oxadiazole-N-phenylacetamide (BF5) | hTYR | AutoDock Vina | -13.30 kcal/mol mdpi.com |

| Furan-1,3,4-oxadiazole-N-phenylacetamide (BF4) | hTYRP1 | AutoDock Vina | -11.50 kcal/mol mdpi.com |

| N-Mannich Base Derivative | cMet Receptor | AutoDock Vina | -14.5 kcal/mol mdpi.com |

| Thiazolidin-4-one Derivatives | Tyrosine Kinase (1T46) | AutoDock Vina | -7.7 to -9.2 kcal/mol rjptonline.org |

| Benzothieno[3,2-d]pyrimidin-4-one Derivative (Comp. 4) | COX-2 | AutoDock 4.0 | -9.4 kcal/mol nih.gov |

Note: The data presented is for phenoxyacetamide derivatives and related structures to illustrate the application of binding affinity prediction. Data for N-(4-aminophenyl)-2-phenoxyacetamide itself was not specifically available in the searched literature.

Beyond predicting binding strength, molecular docking provides detailed insights into the binding mode, revealing the specific amino acid residues in the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for stabilizing the ligand-receptor complex.

For the phenoxyacetamide scaffold, studies have shown that the amide moiety is often crucial for anchoring the molecule within the binding pocket of its target. sci-hub.se For example, in the active site of DOT1L, phenoxyacetamide derivatives were found to form key hydrogen bonds with specific residues, which was a critical filter used after the initial docking screen to select promising candidates. sci-hub.se

In a study of benzothieno[3,2-d]pyrimidin-4-one derivatives targeting cyclooxygenase-2 (COX-2), docking revealed that the SO₂NH₂ pharmacophore positioned itself in a secondary pocket of the active site. The nitrogen atom of this group formed a hydrogen bond with Gln-192, while one of the oxygen atoms formed another hydrogen bond with His-90, anchoring the inhibitor. nih.gov Other docking studies on similar heterocyclic compounds have identified key hydrogen bonds with residues like Arg-120 and Tyr-355 in the COX-2 active site. nih.gov These examples underscore the ability of docking simulations to pinpoint the specific molecular interactions that drive ligand binding for this class of compounds.

Virtual screening is a powerful computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For phenoxyacetamide derivatives, structure-based virtual screening has been successfully employed to discover novel inhibitors. mdpi.com

The typical workflow involves a hierarchical approach:

Database Preparation : Large commercial databases, such as SPECS or ChemDiv, containing millions of compounds, are selected. sci-hub.semdpi.com

Filtering : The initial library is filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. sci-hub.se

Hierarchical Docking : The filtered compounds are then docked into the target protein's active site using a multi-stage process. This often begins with a fast, less precise method like high-throughput virtual screening (HTVS) to quickly eliminate non-binders, followed by more computationally intensive and accurate methods like standard precision (SP) and extra precision (XP) docking for the remaining hits. sci-hub.se

Post-Docking Analysis : The top-ranked compounds are visually inspected for their binding poses and key interactions with the protein. Often, a crucial interaction, such as a hydrogen bond with a key residue, is used as a final filter to select compounds for experimental testing. sci-hub.se

This methodology led to the identification of a novel 2-acetamidobenzo[d]thiazol scaffold from a library of approximately 2 million molecules as a potential BCR-ABL1 kinase inhibitor. mdpi.com This demonstrates the effectiveness of virtual screening in exploring vast chemical space to find new derivatives based on the phenoxyacetamide core structure.

Quantum Chemical Topology and Intermolecular Interaction Energy Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to define chemical bonds and atomic interactions. mdpi.com Developed by Richard Bader, this theory partitions a molecule into atomic basins based on the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient is zero, are located and classified to reveal the molecular structure, including atoms (nuclear attractors), bond paths, and ring and cage structures. mdpi.com

A key feature of QTAIM is the bond critical point (BCP), which is found along the bond path between two chemically bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature and strength of the chemical bond. For instance, the value of the Laplacian can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0).

While a specific QTAIM analysis for N-(4-aminophenyl)-2-phenoxyacetamide has not been detailed in the surveyed literature, this methodology could be applied to:

Characterize the covalent bonds within the molecule, such as the amide C-N bond and the ether C-O bond.

Quantify the strength and nature of potential intramolecular hydrogen bonds.

Analyze the delocalization of electrons across the aromatic rings.

Provide a basis for understanding the molecule's reactivity and electrostatic potential.

In studies of other complex organic molecules, QTAIM has been used to identify and characterize weak intramolecular hydrogen bonds by analyzing the bond path and BCP properties between the hydrogen donor and acceptor atoms. mdpi.comnih.gov

Energy framework analysis is a computational tool used to investigate the intermolecular interactions and packing architecture within a crystal lattice. This method, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors. The total energy is decomposed into its electrostatic, polarization, dispersion, and repulsion components, providing a quantitative understanding of the forces that govern the crystal's supramolecular structure. nih.gov

The results are often visualized as "energy frameworks," where cylinders connect the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy. This provides an intuitive visual representation of the crystal's energetic topology.

Although a crystal structure and corresponding energy framework analysis for N-(4-aminophenyl)-2-phenoxyacetamide were not found, studies on structurally related compounds illustrate the utility of this approach. For example, an analysis of Tris(4-aminophenyl)amine (TAPA) derivatives revealed the crucial role of amide N—H∙∙∙O interactions in stabilizing the crystal network. mdpi.com In another study, the calculated interaction energies for a quinoxaline (B1680401) derivative showed that dispersion energy (-179.1 kJ/mol) was the predominant stabilizing force, significantly outweighing the electrostatic component (-45.0 kJ/mol). nih.gov Conversely, in a study of aminopyridine derivatives, electrostatic energy was found to be the dominant factor in all analyzed structures. rasayanjournal.co.in

Investigation of Biological Interactions and Mechanistic Studies of N 4 Aminophenyl 2 Phenoxyacetamide Pre Clinical/in Vitro/in Vivo Non Human

Cellular Pathway Modulation and Signaling Interventions

Specific research elucidating the impact of N-(4-aminophenyl)-2-phenoxyacetamide on cellular pathways and signaling processes is not available.

There are no published studies that specifically investigate or describe an anti-angiogenic mechanism of action for N-(4-aminophenyl)-2-phenoxyacetamide. While anti-angiogenic properties have been explored for some related thiazole-containing phenoxyacetamide analogues, which were found to modulate tumor hypoxia, this mechanism has not been studied for N-(4-aminophenyl)-2-phenoxyacetamide itself.

While various phenoxyacetamide and phenylacetamide derivatives have been shown to induce cell death pathways such as apoptosis in preclinical models, no studies were found that specifically confirm or characterize the induction of apoptosis or other cell death pathways by N-(4-aminophenyl)-2-phenoxyacetamide. The molecular mechanisms, such as caspase activation or regulation of Bcl-2 family proteins, remain uninvestigated for this specific compound.

No data is available detailing the cytotoxic or anti-proliferative mechanisms of N-(4-aminophenyl)-2-phenoxyacetamide against any specific cancer cell lines. Although related compounds have demonstrated activity against cell lines such as HepG2, MCF-7, and others, often involving mechanisms like cell cycle arrest, such specific preclinical data for N-(4-aminophenyl)-2-phenoxyacetamide is absent from the current scientific literature.

In Vitro Pharmacological Characterization (Excluding ADME/Tox Profiles for humans)

The in vitro evaluation of N-(4-aminophenyl)-2-phenoxyacetamide and its derivatives is crucial in elucidating their potential as biologically active agents. This involves determining their potency and selectivity against various molecular targets and establishing robust biochemical assays to quantify their effects.

Potency and Selectivity Profiling against Molecular Targets

While specific data for N-(4-aminophenyl)-2-phenoxyacetamide is not extensively available in the public domain, studies on closely related phenoxyacetamide derivatives have demonstrated significant biological activity. For instance, a series of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have been identified as novel inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia. The most potent compound in this series, 10m , exhibited an IC50 value of 0.98 μM against K562 cells, which harbor the BCR-ABL fusion protein.

In another study, novel semi-synthetic phenoxyacetamide derivatives were investigated for their cytotoxic activity. nih.gov One such compound, referred to as compound I (N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide), showed potent activity against the HepG2 liver cancer cell line with an IC50 value of 1.43 µM, which was more potent than the standard drug 5-Fluorouracil (IC50 of 5.32 µM). nih.gov This compound also displayed a degree of selectivity for cancer cells over normal cells. nih.gov

Furthermore, research into other phenoxyacetamide analogues has revealed their potential as inhibitors of various enzymes. For example, a derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , was found to be a selective inhibitor of class I histone deacetylases (HDACs), with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.govfrontiersin.org This compound demonstrated greater potency in inhibiting the growth of A2780 and HepG2 cancer cell lines compared to the known HDAC inhibitor SAHA. nih.gov

The table below summarizes the in vitro potency of these representative phenoxyacetamide derivatives against their respective targets.

| Compound | Target/Cell Line | Potency (IC50) |

| 10m (N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative) | K562 cells (BCR-ABL) | 0.98 µM |

| Compound I (N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide) | HepG2 cells | 1.43 µM |

| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | HDAC1 | 95.2 nM |

| HDAC2 | 260.7 nM | |

| HDAC3 | 255.7 nM |

Biochemical Assay Development and Validation

The characterization of phenoxyacetamide derivatives necessitates the development and validation of specific biochemical assays. For assessing the cytotoxic and anti-proliferative effects of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. mdpi.com This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability. mdpi.com

To determine the inhibitory activity against specific molecular targets, various enzymatic assays are utilized. For instance, the inhibitory potency of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives against BCR-ABL1 kinase was evaluated using cell-based viability assays with cell lines expressing the target kinase. mdpi.com

In the case of PARP-1 inhibitors, a common biochemical assay involves quantifying the consumption of NAD+, a co-substrate of PARP-1, to measure enzyme activity. nih.gov The inhibition of PARP-1 by a test compound is then determined by the reduction in NAD+ consumption. For HDAC inhibitors like the phenoxyacetamide derivative NA , enzyme inhibitory activity is typically measured using purified recombinant HDAC enzymes and a fluorescently labeled substrate. frontiersin.org The level of fluorescence is proportional to the enzyme activity, and the IC50 value of the inhibitor can be calculated.

The development of these assays is a critical step in the preclinical evaluation of compounds, allowing for the quantitative assessment of their biological activity and the elucidation of their structure-activity relationships.

In Vivo Mechanistic Studies in Animal Models (Non-human, focusing on mechanism)

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to understand their mechanisms of action in a more complex biological system.

Target Engagement Studies in Animal Models

While specific target engagement studies for N-(4-aminophenyl)-2-phenoxyacetamide are not publicly documented, research on related compounds provides insights into the in vivo mechanisms of this class of molecules. For instance, a novel 4-phenyl-2-phenoxyacetamide thiazole (B1198619) derivative, compound 8f , which showed potent in vitro cytotoxicity, was further evaluated in an in vivo Ehrlich Ascites Carcinoma (EAC) mouse model. nih.gov The study found that treatment with this compound modulated the tumor microenvironment by targeting tumor hypoxia. nih.gov This suggests that the compound engaged its intended target in the tumor, leading to downstream anti-tumor effects.

In another study, a lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, 6b , demonstrated a significant reduction of tumor growth in an A375 melanoma xenograft model in mice. nih.gov The in vivo efficacy of this compound implies successful engagement with its molecular target(s) within the tumor tissue, leading to the observed anti-cancer activity. nih.gov These types of studies are crucial for validating the mechanism of action observed in vitro and for establishing a link between target modulation and therapeutic response in a living organism.

Exploration of Biological Responses and Pathways in Model Organisms (e.g., Zebrafish)

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo studies due to its genetic tractability, rapid development, and optical transparency of embryos. nih.gov These features make it particularly suitable for high-throughput screening of small molecules and for visualizing biological processes in real-time. nih.gov

Although specific studies on N-(4-aminophenyl)-2-phenoxyacetamide in zebrafish are not yet reported, the model has been extensively used to explore the biological pathways affected by other small molecules. For example, zebrafish have been utilized in studies of angiogenesis, inflammation, and neurogenesis, all of which are complex biological processes that can be modulated by pharmacologically active compounds. nih.govnih.gov The zebrafish model allows for the investigation of a compound's effects on various signaling pathways and developmental processes. Given the demonstrated anti-cancer and enzyme-inhibiting properties of phenoxyacetamide derivatives, the zebrafish model could be a valuable tool for future studies to elucidate the specific biological responses and molecular pathways modulated by N-(4-aminophenyl)-2-phenoxyacetamide and its analogs in a whole-organism context.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies

Rational Design Principles for N-(4-aminophenyl)-2-phenoxyacetamide Analogues

The rational design of analogues of N-(4-aminophenyl)-2-phenoxyacetamide is guided by an understanding of the target protein's structure and the key interactions required for biological activity. A prominent strategy involves identifying novel scaffolds through computational methods like hierarchical docking-based virtual screening. This approach has been successfully employed to identify phenoxyacetamide derivatives as potential inhibitors of specific enzymes.

For instance, in the search for Dot1-like protein (DOT1L) inhibitors, a virtual screening approach identified several phenoxyacetamide-derived hits. These compounds were selected based on their predicted binding affinity and interactions with the target protein nih.gov. The underlying principle is to design molecules that complement the shape and electrostatic environment of the enzyme's active site, thereby maximizing binding affinity and inhibitory potential. Molecular dynamics simulations are often used in conjunction with docking studies to predict the stability of the ligand-protein complex and to refine the design of more potent analogues nih.gov.

The design process also considers the synthesis of derivatives with varied substituents on the phenyl rings and modifications to the acetamide (B32628) linker. For example, the synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates has been explored, demonstrating how the core phenoxyacetamide structure can be elaborated to target specific enzymes like carbonic anhydrase nih.gov.

Elucidation of Key Pharmacophoric Features and Structural Motifs

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For analogues of N-(4-aminophenyl)-2-phenoxyacetamide, pharmacophore models can be developed through computational studies, such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular dynamic simulations.

A study on a series of N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives, which share the phenoxyacetamide moiety, led to the generation of a common pharmacophoric hypothesis, DHH13. This model, along with 3D-QSAR, helped to identify key atomic positions within the structure that are crucial for anticancer activity nih.gov. While this study was not on the exact N-(4-aminophenyl)-2-phenoxyacetamide scaffold, the findings suggest that the phenoxy and acetamide groups likely contribute to essential hydrogen bonding and hydrophobic interactions with the target.

Based on the analysis of related compounds, the key pharmacophoric features for N-(4-aminophenyl)-2-phenoxyacetamide analogues can be generalized as:

An aromatic ring (the phenoxy group) capable of participating in hydrophobic interactions.

A hydrogen bond donor and acceptor (the amide linkage).

A second aromatic ring (the aminophenyl group) which can be substituted to modulate activity and properties.

Optimization of Potency and Selectivity through Structural Modifications

The systematic modification of a lead compound is a cornerstone of lead optimization, aiming to enhance potency against the desired target while improving selectivity over other related targets. For derivatives of N-(4-aminophenyl)-2-phenoxyacetamide, SAR studies have explored the impact of various substituents on the aromatic rings.

In a study of N-phenylacetamide derivatives containing 4-arylthiazole moieties attached to the 4-aminophenyl ring, several analogues demonstrated significant antibacterial activity. The introduction of a thiazole (B1198619) ring and further substitutions on this ring system led to compounds with potent activity against various bacteria mdpi.com. For example, compound A1 , N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, showed an EC50 value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to existing agricultural bactericides mdpi.com.

The preliminary SAR from this series indicated that:

Substitution on the 4-position of the phenyl ring of the thiazole moiety with an electron-withdrawing group (e.g., fluorine in A1 ) can enhance antibacterial activity.

Modifications to the acetamide group, such as replacing it with a propionamide (A13 , A23 ) or an isobutyramide (A28 ), also influence activity, suggesting this part of the molecule is involved in target binding mdpi.com.

The table below summarizes the antibacterial activity of selected N-(4-aminophenyl)-2-phenoxyacetamide analogues.

| Compound ID | R1 | R2 | R3 | Antibacterial Activity (EC50 in µM against Xoo) |

| A1 | H | 4-Fluorophenyl | H | 156.7 |

| A12 | H | Phenyl | H | >500 |

| A13 | CH3 | 4-Fluorophenyl | H | Not specified |

| A23 | CH3 | p-Tolyl | H | Not specified |

| A28 | CH(CH3)2 | 4-Chlorophenyl | H | Not specified |

Data synthesized from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties mdpi.com.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of the original lead compound. Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters cambridgemedchemconsulting.comdrughunter.comnih.govu-tokyo.ac.jp.

For the N-(4-aminophenyl)-2-phenoxyacetamide scaffold, several bioisosteric replacements can be envisioned:

Amide Bond Replacements: The amide bond is susceptible to metabolic cleavage. Replacing it with more stable groups like triazoles, imidazoles, oxadiazoles, or oxazoles can enhance metabolic stability and improve pharmacokinetic profiles drughunter.com.

Aromatic Ring Replacements: The phenyl rings can be replaced with various heterocycles (e.g., pyridine (B92270), thiophene) to modulate properties such as solubility, lipophilicity, and potential for hydrogen bonding. This can also lead to novel intellectual property.

Phenoxy Linker Modification: The ether linkage of the phenoxy group could be replaced with other linkers, such as a thioether or an amine, to alter the geometry and electronic properties of the molecule.

Scaffold hopping, a more drastic approach, involves replacing the entire core structure while maintaining the spatial arrangement of key interacting groups. For N-(4-aminophenyl)-2-phenoxyacetamide, one could replace the central phenoxyacetamide core with a different bicyclic or heterocyclic system that presents the two terminal phenyl rings in a similar orientation.

Ligand Efficiency and Drug-like Property Optimization (Pre-clinical focus)

During lead optimization, it is crucial to balance potency with "drug-like" properties, which include physicochemical characteristics and ADME (absorption, distribution, metabolism, and excretion) profiles researchgate.netresearchgate.net. Ligand efficiency (LE) is a useful metric that relates the binding affinity of a compound to its size (typically the number of heavy atoms). It helps in identifying smaller, more efficient binders that have a greater potential for development into successful drugs.

The optimization of drug-like properties for analogues of N-(4-aminophenyl)-2-phenoxyacetamide would involve:

Improving Solubility: Poor aqueous solubility can hinder absorption and bioavailability. Strategies to improve solubility include introducing polar functional groups, such as hydroxyl or amino groups, or replacing lipophilic moieties with more polar ones elsevier.com.

Enhancing Permeability: The ability of a compound to cross cell membranes is essential for reaching its intracellular target. Permeability is often related to lipophilicity; therefore, a balance must be struck between solubility and permeability.

Metabolic Stability: Compounds that are rapidly metabolized have a short duration of action. Modifications at sites of metabolic vulnerability, such as replacing a metabolically labile hydrogen with a fluorine atom, can improve metabolic stability cambridgemedchemconsulting.com.

Reducing Toxicity: Early assessment of potential toxicity is crucial. Structural modifications can be made to eliminate toxicophores or to reduce off-target activity that may lead to adverse effects elsevier.com.

Pharmaceutical profiling assays are employed early in the discovery process to evaluate these properties in parallel with biological activity, enabling a multi-parameter optimization approach to identify clinical candidates with a higher probability of success researchgate.net.

Advanced Analytical Methodologies for N 4 Aminophenyl 2 Phenoxyacetamide Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of N-(4-aminophenyl)-2-phenoxyacetamide. These techniques are indispensable for assessing the purity of synthesized batches and for real-time monitoring of reaction kinetics.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the separation of moderately polar compounds like N-(4-aminophenyl)-2-phenoxyacetamide. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For N-(4-aminophenyl)-2-phenoxyacetamide, a C18 column is a suitable choice for the stationary phase.

The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A typical mobile phase for analyzing compounds of similar polarity might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. To improve peak shape and resolution, modifiers such as formic acid or phosphoric acid are often added to the mobile phase. However, for applications where the eluent is introduced into a mass spectrometer, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.

The choice of detector is also crucial. A Diode Array Detector (DAD) or a UV-Vis detector are commonly used, as they can detect chromophoric compounds like N-(4-aminophenyl)-2-phenoxyacetamide. The high resolving power of HPLC allows for the separation of the main compound from its impurities and starting materials, which is essential for accurate purity assessment.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Aromatic Amides

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Advanced Hyphenated Techniques (e.g., LC-MS for mechanistic insights)

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents a powerful tool in the analysis of N-(4-aminophenyl)-2-phenoxyacetamide, offering enhanced sensitivity and specificity. kuleuven.be This hyphenated technique combines the superior separation capabilities of LC with the mass-analyzing power of MS, enabling the identification and structural elucidation of the compound and its potential metabolites or degradation products. kuleuven.be

In LC-MS analysis, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar and semi-polar compounds like N-(4-aminophenyl)-2-phenoxyacetamide. ESI can be operated in either positive or negative ion mode, depending on the analyte's ability to gain or lose a proton. For N-(4-aminophenyl)-2-phenoxyacetamide, which contains amine and amide functional groups, positive ion mode ESI is generally effective.

The mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the parent compound. For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a unique "fingerprint" of the molecule, which is invaluable for structural confirmation and for identifying unknown related substances.

For mechanistic studies in non-human systems, LC-MS can be used to trace the metabolic fate of N-(4-aminophenyl)-2-phenoxyacetamide. By analyzing biological samples, it is possible to identify potential metabolites formed through processes such as hydroxylation, N-dealkylation, or conjugation. The high sensitivity and selectivity of LC-MS make it an ideal technique for detecting and identifying these metabolites, even at very low concentrations. kuleuven.be

Table 2: Representative LC-MS Parameters for Aromatic Compound Analysis

| Parameter | Condition |

| LC System | UPLC/HPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 10% to 90% B over 10 minutes |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |

Quantitative Analysis in Biological Matrices (Non-human, mechanistic)

The accurate quantification of N-(4-aminophenyl)-2-phenoxyacetamide in non-human biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. HPLC coupled with either fluorescence or tandem mass spectrometry (MS/MS) detection are the methods of choice for such analyses due to their high sensitivity and selectivity. nih.govnih.gov

For quantitative analysis using HPLC with fluorescence detection, the compound must either be naturally fluorescent or be derivatized with a fluorescent tag. nih.gov If N-(4-aminophenyl)-2-phenoxyacetamide exhibits native fluorescence, a method can be developed by optimizing the excitation and emission wavelengths to maximize sensitivity. nih.gov

More commonly, LC-MS/MS is the preferred platform for quantitative bioanalysis due to its superior selectivity and sensitivity. nih.gov The technique of multiple reaction monitoring (MRM) is typically employed for quantification. In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific transition provides excellent selectivity, minimizing interference from the complex biological matrix.

The development of a robust quantitative method involves several steps, including the selection of an appropriate internal standard (ideally a stable isotope-labeled version of the analyte), optimization of sample preparation to efficiently extract the analyte from the matrix, and validation of the method for parameters such as linearity, accuracy, precision, and stability.

Table 3: Key Parameters for a Quantitative LC-MS/MS Bioanalytical Method

| Parameter | Description |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction |

| Internal Standard | Stable isotope-labeled N-(4-aminophenyl)-2-phenoxyacetamide |

| LC Column | C18 or similar, suitable for biological sample analysis |

| MS/MS Transitions | Optimized precursor-to-product ion transitions for the analyte and internal standard |

| Calibration Range | A series of calibration standards prepared in the same biological matrix |

| Validation | Performed according to established bioanalytical method validation guidelines |

Future Research Trajectories for N 4 Aminophenyl 2 Phenoxyacetamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The classical synthesis of N-(4-aminophenyl)-2-phenoxyacetamide and its analogs generally involves a multi-step process. vulcanchem.com This typically includes the condensation of 4-nitroaniline (B120555) with chloroacetyl chloride, followed by etherification with phenoxide, and finally, the reduction of the nitro group to an amine. vulcanchem.com While effective, future research is anticipated to focus on the development of more efficient, atom-economical, and environmentally benign synthetic methodologies.

One promising direction is the exploration of one-pot synthesis protocols, minimizing the need for isolation and purification of intermediates, thereby reducing solvent waste and energy consumption. Furthermore, the use of greener catalysts, such as recyclable metal catalysts for the nitro group reduction, presents a sustainable alternative to traditional reagents. researchgate.net For instance, the Bechamp reduction, which utilizes iron filings and an acid, is a classic method for converting aromatic nitro compounds to amines and could be further optimized for sustainability. researchgate.net

Moreover, inspiration can be drawn from the synthesis of other acetamide (B32628) derivatives where coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) have been employed for amide bond formation under mild conditions. nih.gov The application of flow chemistry could also be investigated to enable continuous production with improved safety and scalability.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, solvent usage, and waste generation. | Optimization of reaction conditions to ensure high yields and purity. |

| Green Catalysis | Use of reusable and less toxic catalysts (e.g., supported metal nanoparticles). | Catalyst design and screening for high efficiency and selectivity. |

| Flow Chemistry | Improved reaction control, safety, and scalability. | Development of continuous flow reactors and optimization of process parameters. |

| Microwave-Assisted Synthesis | Accelerated reaction rates and potentially higher yields. | Investigation of solvent and catalyst systems suitable for microwave conditions. |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While the biological activities of the broader class of phenoxyacetamide and acetamide derivatives have been explored, demonstrating potential anticancer, antibacterial, and enzyme inhibitory effects, the specific molecular targets and mechanisms of action for N-(4-aminophenyl)-2-phenoxyacetamide remain largely uncharacterized. mdpi.comnih.gov Future research should prioritize a deeper understanding of its biological interactions at the molecular level.

Initial computational docking studies on analogous compounds suggest that the aminophenyl and phenoxy moieties are crucial for binding to biological targets. The exploration of its potential as an inhibitor of enzymes such as carbonic anhydrase or histone deacetylases (HDACs), which have been identified as targets for other acetamide-containing molecules, could be a fruitful area of investigation. drugbank.comnih.gov

To achieve this, a multi-pronged approach combining in vitro and in silico methods will be essential. High-throughput screening against a panel of disease-relevant enzymes and receptors could identify initial biological targets. Subsequent detailed enzymatic assays and biophysical techniques, such as surface plasmon resonance and isothermal titration calorimetry, can be employed to quantify binding affinities and kinetics.

| Research Approach | Objective | Potential Techniques |

| Target Identification | To identify the specific molecular targets of the compound. | High-throughput screening, affinity chromatography, proteomics. |

| Mechanistic Studies | To elucidate the mode of action at the molecular level. | Enzyme kinetics, X-ray crystallography, NMR spectroscopy. |

| Cellular Assays | To evaluate the compound's effect on cellular pathways. | Cell viability assays, apoptosis assays, gene expression analysis. |

Application in Chemical Probe Development for Target Validation

A well-characterized small molecule with a defined mechanism of action can serve as a valuable chemical probe to investigate the function of its biological target. Given the potential for N-(4-aminophenyl)-2-phenoxyacetamide to interact with specific biological macromolecules, its development as a chemical probe represents a significant future research trajectory.

This would involve the design and synthesis of derivatives of N-(4-aminophenyl)-2-phenoxyacetamide that can be tagged with reporter groups, such as fluorescent dyes or biotin, without compromising their biological activity. These tagged probes could then be used in cellular imaging and pulldown assays to visualize the subcellular localization of the target protein and identify its interaction partners.

Furthermore, the development of radiolabeled versions of this compound could enable in vivo imaging techniques like Positron Emission Tomography (PET) to study the distribution and target engagement in living organisms. nih.gov This approach has been successfully applied to other acetamide derivatives for imaging specific transporters in the brain. nih.govresearchgate.net

Development of Advanced Computational Models for Predictive Design

Computational modeling is an indispensable tool in modern drug discovery and materials science. nih.gov For N-(4-aminophenyl)-2-phenoxyacetamide, the development of advanced computational models can significantly accelerate the design of new analogs with improved properties.

Future research should focus on the application of quantitative structure-activity relationship (QSAR) models to correlate the structural features of N-(4-aminophenyl)-2-phenoxyacetamide and its derivatives with their biological activities. Pharmacophore modeling can be used to identify the key chemical features required for target binding, guiding the design of new compounds.